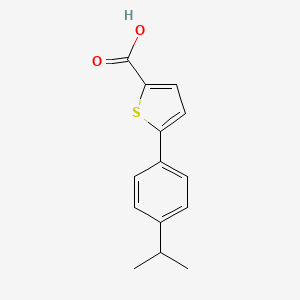

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIODYGXPIOIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602576 | |

| Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943115-91-1 | |

| Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a synthetic organic compound belonging to the family of thiophene derivatives. The thiophene ring, a sulfur-containing five-membered heterocycle, is a prominent scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring. Its derivatives have garnered significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

While specific experimental data for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is not extensively published in peer-reviewed literature, the following tables summarize available data from chemical suppliers and computational predictions.

General Properties

| Property | Value | Source |

| CAS Number | 943115-91-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₄O₂S | --INVALID-LINK-- |

| Molecular Weight | 246.33 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-(4-isopropylphenyl)thiophene-2-carboxylic acid | --INVALID-LINK-- |

| Physical Form | Solid, White powder | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage | Refrigerator (2-8°C) | --INVALID-LINK-- |

Predicted Physicochemical Properties

Note: The following data are computationally predicted and have not been experimentally verified.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene and phenyl rings, the methine and methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the carbon atoms of the thiophene and phenyl rings, the isopropyl group, and the carboxylic acid carbonyl group.

Expected IR Spectral Data

The infrared spectrum is anticipated to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the aromatic and alkyl groups, and C-S stretching vibrations of the thiophene ring.

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (246.33 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl group.

Synthesis

A common and effective method for the synthesis of 5-arylthiophene-2-carboxylic acids is the Suzuki cross-coupling reaction. This approach involves the palladium-catalyzed reaction between a thiophene derivative (typically halogenated at the 5-position) and an arylboronic acid.

Experimental Protocol: Suzuki Cross-Coupling for Synthesis

The following is a generalized protocol for the synthesis of 5-arylthiophene-2-carboxylic acids, which can be adapted for the synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

4-Isopropylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water or 1,4-dioxane and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid and 4-isopropylphenylboronic acid in the chosen solvent system.

-

Add the base to the mixture.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Caption: Generalized workflow for the synthesis via Suzuki coupling.

Biological Activity and Potential Applications

While specific biological activity data for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is not available in the public domain, the broader class of thiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The structural similarity of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid to other biologically active 5-arylthiophene derivatives suggests its potential as a lead compound in drug discovery programs. The isopropylphenyl moiety may influence the compound's lipophilicity and binding interactions with biological targets.

Potential Signaling Pathways

Given the lack of specific biological data, any discussion of signaling pathways would be speculative. However, based on the activities of other thiophene derivatives, potential mechanisms could involve the inhibition of key enzymes (e.g., kinases, proteases) or modulation of signaling pathways implicated in cell proliferation, inflammation, or microbial growth. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Caption: Logical workflow for investigating biological activity.

Conclusion

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a thiophene derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, this technical guide provides a summary of the available information and outlines standard methodologies for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its physicochemical properties and explore its pharmacological potential.

Safety Information

This compound is for research and development use only. It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

An In-Depth Technical Guide to 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid (CAS 943115-91-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a synthetic organic compound belonging to the class of 5-arylthiophene-2-carboxylic acids. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to the versatile chemical nature of the thiophene ring and the diverse functionalities that can be introduced at the 5-position. While specific research on 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid itself is limited in publicly available literature, this guide provides a comprehensive overview of its synthesis, potential biological activities, and relevant experimental protocols based on extensive research on closely related analogues. This document aims to serve as a valuable resource for researchers interested in the exploration and development of novel therapeutic agents and functional materials based on the 5-arylthiophene-2-carboxylic acid scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 943115-91-1 | |

| Molecular Formula | C₁₄H₁₄O₂S | |

| Molecular Weight | 246.33 g/mol | |

| IUPAC Name | 5-(4-isopropylphenyl)thiophene-2-carboxylic acid | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator |

Synthesis

The synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. The most common and versatile method for constructing the 5-arylthiophene scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a thiophene derivative with a boronic acid or ester.

General Synthesis Workflow

A plausible synthetic workflow for preparing 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is outlined below. The process starts with a suitable brominated thiophene ester, which undergoes a Suzuki-Miyaura coupling with 4-isopropylphenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Detailed Experimental Protocol (Exemplary)

The following is a detailed, exemplary protocol for the synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, adapted from established procedures for similar 5-arylthiophene-2-carboxylic acids.

Step 1: Suzuki-Miyaura Coupling to form Methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate

-

Reaction Setup: To a dried round-bottom flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-isopropylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate.

Step 2: Hydrolysis to 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

-

Reaction Setup: Dissolve the methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

Potential Biological Activities

Anti-inflammatory Activity

Thiophene-based compounds are known to exhibit anti-inflammatory properties. The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The presence of a carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity.

An In-depth Technical Guide to 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a derivative of thiophene-2-carboxylic acid, featuring a 4-isopropylphenyl group at the 5-position of the thiophene ring. This substitution significantly influences the molecule's physicochemical properties, including its lipophilicity and potential for biological interactions.

Molecular Structure:

-

IUPAC Name: 5-(4-isopropylphenyl)-2-thiophenecarboxylic acid[1]

-

Molecular Formula: C₁₄H₁₄O₂S[1]

-

Molecular Weight: 246.33 g/mol [1]

-

CAS Number: 943115-91-1[1]

The structure combines a planar, aromatic thiophene ring with a bulky, hydrophobic isopropylphenyl group, and a polar carboxylic acid functional group. This amphipathic nature may facilitate interactions with both hydrophobic and hydrophilic domains of biological targets.

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Storage Temperature | Refrigerator | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of a 5-halothiophene-2-carboxylate ester with 4-isopropylphenylboronic acid to form the carbon-carbon bond between the thiophene and phenyl rings.

-

Reactants:

-

Methyl 5-bromothiophene-2-carboxylate

-

4-Isopropylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene and Water (solvent system)

-

-

Procedure:

-

To a round-bottom flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-isopropylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 2:1 mixture of toluene and water.

-

Add sodium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate, by column chromatography on silica gel.

-

Step 2: Saponification (Hydrolysis)

The ester intermediate is then hydrolyzed to the corresponding carboxylic acid.

-

Reactants:

-

Methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water (solvent system)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the purified methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate in a mixture of THF and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (e.g., 3-5 equivalents).

-

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

-

The product, 5-(4-isopropylphenyl)thiophene-2-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization Data (Predicted)

While experimental spectra for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid are not available in the searched literature, the expected data can be predicted based on the analysis of its structural components and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~7.7 | Doublet | 1H | Thiophene-H3 |

| ~7.6 | Doublet | 2H | Phenyl-H (ortho to isopropyl) |

| ~7.3 | Doublet | 2H | Phenyl-H (meta to isopropyl) |

| ~7.2 | Doublet | 1H | Thiophene-H4 |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~150 | Phenyl-C (ipso, attached to isopropyl) |

| ~145 | Thiophene-C5 |

| ~135 | Thiophene-C2 |

| ~130 | Phenyl-C (ipso, attached to thiophene) |

| ~127 | Phenyl-CH (ortho to isopropyl) |

| ~126 | Thiophene-CH3 |

| ~125 | Phenyl-CH (meta to isopropyl) |

| ~124 | Thiophene-CH4 |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2960 | Medium | C-H stretch (aliphatic, isopropyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic rings) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 246 | [M]⁺ (Molecular ion) |

| 231 | [M - CH₃]⁺ |

| 201 | [M - COOH]⁺ |

| 187 | [M - C₃H₇]⁺ |

Potential Biological Activity and Signaling Pathways

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural similarity of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid to known kinase inhibitors suggests that it may also target signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of kinases. The thiophene ring in the title compound could serve a similar function. The isopropylphenyl group may provide crucial hydrophobic interactions within the kinase domain, while the carboxylic acid could form hydrogen bonds with key amino acid residues.

Generalized Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors in the context of cancer therapy. This is a hypothetical pathway that a compound like 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid might modulate.

Caption: Generalized MAPK signaling pathway potentially targeted by kinase inhibitors.

Experimental Workflow for Kinase Inhibition Assay

To validate the potential of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid as a kinase inhibitor, a series of in vitro and cell-based assays would be necessary.

Caption: Experimental workflow for evaluating kinase inhibitory activity.

Conclusion

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a molecule of interest for drug discovery and materials science due to its unique structural features. The synthetic route proposed in this guide provides a clear path for its preparation. While experimental data on its biological activity is limited, its structural similarity to known kinase inhibitors suggests that it warrants further investigation as a potential therapeutic agent. The provided experimental workflows offer a roadmap for its synthesis, characterization, and biological evaluation. Further research is needed to confirm its predicted spectroscopic properties and to elucidate its specific biological targets and mechanisms of action.

References

Molecular weight and formula of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic pathway, and a hypothetical biological signaling context for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Data

The fundamental chemical properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid are summarized below, providing a quick reference for laboratory and computational work.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂S[1] |

| Molecular Weight | 246.33 g/mol [2] |

| IUPAC Name | 5-(4-isopropylphenyl)thiophene-2-carboxylic acid[2] |

| Physical Form | Solid[2] |

Synthetic Experimental Protocols

The synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. The following protocols are detailed methodologies for each critical step.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 5-(4-Isopropylphenyl)thiophene-2-carboxylate

This procedure outlines the palladium-catalyzed coupling of ethyl 5-bromothiophene-2-carboxylate with 4-isopropylphenylboronic acid.

Materials:

-

Ethyl 5-bromothiophene-2-carboxylate

-

4-Isopropylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To an oven-dried Schlenk flask, add ethyl 5-bromothiophene-2-carboxylate (1 eq.), 4-isopropylphenylboronic acid (1.1 eq.), and potassium phosphate (2 eq.).

-

The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

-

A degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) is added.

-

The reaction mixture is heated to 90°C and stirred vigorously under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then with a brine solution.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate.

Step 2: Saponification (Ester Hydrolysis) to Yield 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

This protocol describes the conversion of the synthesized ester to the final carboxylic acid product.

Materials:

-

Ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate (1 eq.) in a mixture of THF and water (2:1 ratio).

-

Add lithium hydroxide (2-3 eq.) to the solution.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

The THF is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, 5-(4-isopropylphenyl)thiophene-2-carboxylic acid, as a solid.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway where a molecule of this class could be involved.

Caption: Synthetic workflow for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

Caption: Hypothetical signaling pathway involving a thiophene-2-carboxylic acid derivative.

References

An In-depth Technical Guide to the Synthesis of Substituted Thiophene-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylic acid and its substituted derivatives are pivotal structural motifs in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials. The inherent reactivity and versatile functionalization of the thiophene ring make it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the core synthetic pathways for preparing substituted thiophene-2-carboxylic acids, presenting quantitative data, detailed experimental protocols, and visual representations of reaction workflows to aid researchers in this field.

Synthesis via Cyclization Reactions

The construction of the thiophene ring itself, with the carboxylic acid group or a precursor already in place, is a powerful strategy. Several named reactions are instrumental in this approach.

The Fiesselmann synthesis is a versatile method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][2] It involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[3]

A variation of this synthesis starts from a cyclic β-ketoester and thioglycolic acid.[1][2] If the substrate contains a nitrile group instead of an ester, the reaction yields 3-aminothiophenes.[1][2] This pathway has been utilized in the synthesis of p38 kinase inhibitors.[1]

Logical Relationship of Fiesselmann Synthesis:

References

The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] The inherent structural features of the thiophene ring, such as its aromaticity and ability to engage in various molecular interactions, make it a privileged structure in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Anticancer Activity

Thiophene derivatives have shown remarkable potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes and proteins involved in cell division and signaling to the induction of programmed cell death.[2]

Inhibition of Tubulin Polymerization

Several thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly during cell division.[3][4] By disrupting microtubule dynamics, these compounds arrest the cell cycle, typically in the G2/M phase, and induce apoptosis.[4] A notable example is the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , which has demonstrated broad-spectrum antitumor activity.[4] Another promising compound is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene , which interacts strongly with the colchicine binding site on tubulin.[5]

Kinase Inhibition

Thiophene derivatives have been shown to inhibit various kinases that are crucial for cancer cell signaling and proliferation.

-

VEGFR-2/AKT Pathway: Certain thiophene derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the serine/threonine kinase AKT.[6] The VEGFR-2 signaling cascade is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting VEGFR-2 and the downstream AKT pathway, which is involved in cell survival, these compounds can effectively suppress tumor growth.[6][8]

-

WEE1 Kinase: The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[9][10] Inhibition of WEE1 by compounds such as the thiophene-bearing drug adavosertib (AZD1775) can force cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and cell death.[10][11][12] This strategy is particularly effective in p53-deficient tumors that are highly reliant on the G2/M checkpoint.[10]

Induction of Apoptosis

Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, through the intrinsic pathway. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[5][13][14]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected thiophene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine derivative 3b | HepG2 (Liver) | 3.105 | [6] |

| Thienopyrimidine derivative 3b | PC-3 (Prostate) | 2.15 | [6] |

| Thieno[3,2-b]pyrrole derivative 4c | HepG2 (Liver) | 3.023 | [6] |

| Thieno[3,2-b]pyrrole derivative 4c | PC-3 (Prostate) | 3.12 | [6] |

| Thiophene carboxamide 2b | Hep3B (Liver) | 5.46 | [15] |

| Thiophene carboxamide 2d | Hep3B (Liver) | 8.85 | [15] |

| Thiophene carboxamide 2e | Hep3B (Liver) | 12.58 | [15] |

| Thiophene derivative 1312 | SGC-7901 (Gastric) | 0.340 | [16] |

| Thiophene derivative F8 | CCRF-CEM (Leukemia) | 2.89 | [13][14] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[13][17][18][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[13][17]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13][17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][17]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[20]

Antimicrobial Activity

Thiophene derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including drug-resistant bacteria and fungi.[21] Their mechanisms of action often involve the disruption of essential cellular processes in microbes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii Ab21 | 4 | [8][21] |

| Thiophene derivative 4 | Colistin-Resistant E. coli MCR1+ | 16 | [8][21] |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii Ab11 | 4 | [8][21] |

| Thiophene derivative 5 | Colistin-Resistant E. coli R6 MCR1 | 16 | [8][21] |

| Thiophene derivative 8 | Colistin-Resistant A. baumannii Ab11 | 16 | [8][21] |

| Thiophene derivative 8 | Colistin-Resistant E. coli R6 MCR1 | 16 | [8][21] |

| Compound | Bacterial Strain | MIC50 (mg/L) | Reference |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 | [21] |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 | [21] |

| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 | [21] |

| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 | [21] |

| Thiophene derivative 5 | Colistin-Resistant E. coli | 32 | [21] |

| Thiophene derivative 8 | Colistin-Resistant E. coli | 32 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[21][22]

-

Bacterial Strain Preparation: Culture bacterial strains on appropriate agar plates and incubate at 37°C for 18-24 hours. Inoculate a sterile broth with a few colonies and incubate until the logarithmic growth phase is reached.[22]

-

Compound Dilution: Prepare a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate.[22]

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.[21]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[21][22]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[22]

Anti-inflammatory Activity

Thiophene derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[23][24] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.[7]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of a selected thiophene derivative against COX-1, COX-2, and 5-LOX enzymes.

| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5b | COX-1 | 45.62 | 8.37 | [25] |

| 5b | COX-2 | 5.45 | [25] | |

| 5b * | 5-LOX | 4.33 | [25] | |

| Celecoxib (Reference) | COX-2 | - | 15.44 | [25] |

| NDGA (Reference) | 5-LOX | 2.46 | [25] |

*N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

The inhibitory activity of thiophene derivatives on COX and LOX enzymes can be determined using commercially available colorimetric inhibitor screening assays.

-

Enzyme and Substrate Preparation: Prepare solutions of the respective enzymes (COX-1, COX-2, or 5-LOX) and their substrates (e.g., arachidonic acid).

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the thiophene derivative or a reference inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the product formation using a colorimetric or fluorometric method according to the assay kit instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antiviral Activity

Thiophene derivatives have also been investigated for their antiviral properties, with notable activity against highly pathogenic viruses like the Ebola virus.[14]

Ebola Virus Entry Inhibition

A series of thiophene derivatives have been identified as potent inhibitors of Ebola virus entry into host cells.[14] The mechanism of action involves blocking the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1), which is essential for viral fusion and entry from the endosomal compartment.[25][26]

Quantitative Antiviral Activity Data

The following table shows the antiviral activity of selected thiophene derivatives against an Ebola virus pseudotype and the wild-type Ebola virus.

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Thiophene 1 | pEBOV | 2.64 | >100 | >37.9 | [14][27] |

| Thiophene 53 | pEBOV | 3.05 | >100 | >32.8 | [14][27] |

| Thiophene 57 | pEBOV | 1.68 | >100 | >59.5 | [14][27] |

| Thiophene 1 | EBOV Mayinga | 0.95 | >100 | >105.3 | [27] |

| Thiophene 53 | EBOV Mayinga | 1.25 | >100 | >80 | [27] |

| Thiophene 57 | EBOV Mayinga | 0.65 | >100 | >153.8 | [27] |

pEBOV: Pseudotyped Vesicular Stomatitis Virus expressing Ebola Virus Glycoprotein EBOV Mayinga: Wild-type Zaire Ebola virus, Mayinga 1976 strain

Experimental Protocol: Ebola Virus Pseudotype Entry Assay

This assay utilizes a replication-incompetent virus (e.g., VSV or lentivirus) pseudotyped with the Ebola virus glycoprotein (GP) to safely study viral entry.[10][26]

-

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the viral core proteins, a reporter gene (e.g., luciferase or GFP), and the Ebola virus GP.[10]

-

Cell Seeding: Seed target cells (e.g., VeroE6) in a 96-well plate.

-

Compound Treatment and Infection: Treat the target cells with various concentrations of the thiophene derivative, followed by infection with the pseudovirus.

-

Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

-

Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence) to quantify viral entry.

-

Data Analysis: Calculate the percentage of inhibition of viral entry and determine the EC50 value.

Synthesis of Key Thiophene Derivatives

The synthesis of biologically active thiophene derivatives often involves multi-step reaction sequences. Below are outlines for the synthesis of two of the highlighted compounds.

Synthesis of 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene

A general procedure for the synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-3-amino benzo[b]thiophenes involves the reaction of a corresponding 2-mercaptobenzonitrile with 2-bromo-1-(3,4,5-trimethoxyphenyl)-ethanone in the presence of a base like potassium carbonate in a suitable solvent such as acetone, followed by reflux.[4]

General Synthesis of N-substituted-thiophene Derivatives

A common method for synthesizing N-substituted thiophene derivatives involves the reaction of an appropriate amine with an acyl chloride. For instance, to synthesize N-(thiophen-2-yl)nicotinamide derivatives, nicotinic acid is first converted to its acyl chloride using oxalyl chloride and a catalytic amount of DMF. The resulting acyl chloride is then reacted with the desired thiophene-containing amine in the presence of a base like triethylamine in a solvent such as dichloromethane.[28]

Conclusion

Thiophene and its derivatives represent a highly valuable class of heterocyclic compounds with a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents is well-documented and continues to be an active area of research. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. It is anticipated that the information presented here will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel thiophene-based therapeutics with improved efficacy and safety profiles.

References

- 1. Attributes | Graphviz [graphviz.org]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]

- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF signaling pathway | Abcam [abcam.com]

- 9. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. youtube.com [youtube.com]

- 19. GraphViz Examples and Tutorial [graphs.grevian.org]

- 20. Node Attributes | Graphviz [graphviz.org]

- 21. journals.asm.org [journals.asm.org]

- 22. [PDF] Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 | Semantic Scholar [semanticscholar.org]

- 23. Edge Attributes | Graphviz [graphviz.org]

- 24. researchgate.net [researchgate.net]

- 25. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ebola virus entry requires the host-programmed recognition of an intracellular receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

Spectroscopic data (NMR, IR, Mass Spec) for thiophene compounds.

An In-depth Technical Guide to the Spectroscopic Data of Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized as building blocks in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their structural features is paramount for innovation in these fields. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of these molecules. This guide provides a consolidated overview of the spectroscopic data for thiophene and its derivatives, complete with detailed experimental protocols and logical workflows.

Spectroscopic Data Presentation

The following tables summarize the characteristic spectroscopic data for thiophene and representative substituted thiophenes. These values are crucial for identifying the thiophene core and determining substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.[1] The chemical shifts are influenced by the electronic environment of the nuclei, with substituents on the thiophene ring causing predictable shifts.[2][3]

Table 1: ¹H NMR Spectroscopic Data for Thiophene Compounds in CDCl₃

| Compound | H-2 | H-3 | H-4 | H-5 | Other Signals |

| Thiophene | 7.33 ppm (dd)[4] | 7.12 ppm (dd)[4] | 7.12 ppm (dd)[4] | 7.33 ppm (dd)[4] | - |

| 2-Bromothiophene | - | 7.18 ppm (dd) | 6.99 ppm (dd) | 7.26 ppm (dd) | - |

| 3-Methylthiophene | 6.95 ppm (m) | - | 6.88 ppm (m) | 7.15 ppm (m) | 2.25 ppm (s, -CH₃) |

| 2-Thiophenemethanol | - | ~6.98 ppm (dd)[5] | ~6.95 ppm (m)[5] | ~7.28 ppm (dd)[5] | 4.78 ppm (s, -CH₂-), ~2.25 ppm (br s, -OH)[5] |

Chemical shift values are approximate and can vary with solvent and concentration.[3]

Table 2: ¹³C NMR Spectroscopic Data for Thiophene Compounds in CDCl₃

| Compound | C-2 | C-3 | C-4 | C-5 | Other Signals |

| Thiophene | 125.6 ppm[6] | 127.4 ppm[6] | 127.4 ppm[6] | 125.6 ppm[6] | - |

| 2-Bromothiophene | 112.7 ppm | 130.5 ppm | 128.2 ppm | 127.8 ppm | - |

| 3-Methylthiophene | 129.1 ppm | 137.5 ppm | 125.9 ppm | 121.1 ppm | 15.4 ppm (-CH₃) |

| 2-Thiophenemethanol | 143.97 ppm[5] | 125.24 ppm[5] | 125.24 ppm[5] | 126.70 ppm[5] | 59.24 ppm (-CH₂-)[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[7] The thiophene ring has several characteristic vibrational modes.

Table 3: Characteristic IR Absorption Bands for Thiophene Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3120 - 3050[8] | Sharp, medium-to-weak bands characteristic of C-H bonds on the aromatic ring. |

| C=C Ring Stretching | 1600 - 1300[9][10] | Multiple bands corresponding to the stretching vibrations within the thiophene ring. |

| C-H In-plane Bending | 1283 - 909[11] | Bending vibrations of the C-H bonds within the plane of the ring. |

| C-H Out-of-plane Bending | 900 - 650[8][11] | Strong bands whose positions are sensitive to the substitution pattern on the ring. |

| C-S Stretching | 840 - 600[11] | Stretching of the carbon-sulfur bonds within the ring. |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12] Electron Ionization (EI) is a common technique where a molecule is fragmented by a high-energy electron beam.[13]

Table 4: Key Mass Spectrometry Data (Electron Ionization) for Thiophene

| m/z Value | Ion | Description |

| 84 | [C₄H₄S]⁺• | Molecular Ion (M⁺•), typically the base peak. [14] |

| 58 | [C₂H₂S]⁺• | Loss of acetylene (C₂H₂) from the molecular ion. |

| 45 | [CHS]⁺ | Thioformyl cation, a common fragment.[15] |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, resulting from ring fragmentation. |

Fragmentation patterns for substituted thiophenes are highly dependent on the nature and position of the substituent.[15]

Experimental Protocols

Reproducible data acquisition relies on standardized experimental procedures. The following are generalized protocols for the spectroscopic analysis of thiophene compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified thiophene compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][5]

-

Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool.[5]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to optimize its homogeneity, ensuring sharp and symmetrical peaks.[5]

-

Data Acquisition :

-

¹H NMR : A standard single-pulse sequence is typically used. Acquire 16 to 32 scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[3]

-

¹³C NMR : Employ a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C. Use a relaxation delay of 2-5 seconds.[3]

-

-

Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Liquids : A drop of the neat liquid can be placed directly on the ATR crystal or between two salt plates (NaCl or KBr).[5]

-

Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by pressing a small amount of the solid directly onto the crystal.[16]

-

-

Background Scan : Run a background spectrum of the empty sample holder (or pure solvent) to subtract atmospheric and instrumental interferences.

-

Sample Scan : Place the prepared sample in the spectrometer and acquire the spectrum. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.[17]

-

Data Analysis : Identify characteristic absorption bands and compare them to known correlation tables to identify functional groups.[7]

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation (for LC-MS) : Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Then, perform a serial dilution to reach a final concentration in the range of 10-100 µg/mL. Filter the final solution if any precipitate is present.[18]

-

Ionization : For general structural analysis of stable thiophene compounds, Electron Ionization (EI) is common. The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization and fragmentation.[13]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[13]

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is designated as the base peak (100% relative abundance).[13]

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and logical relationships.

Workflow for Spectroscopic Analysis

This diagram illustrates the typical experimental sequence for analyzing a novel thiophene compound.

Caption: Experimental workflow for the spectroscopic analysis of thiophene compounds.

Logical Relationship for Structural Elucidation

This diagram shows how information from different spectroscopic techniques is integrated to determine the final chemical structure.

Caption: Logical integration of spectroscopic data for structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thiophene [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. amherst.edu [amherst.edu]

- 17. Experimental Design [web.mit.edu]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Literature review on the discovery of arylthiophene carboxylic acids.

An In-depth Technical Guide on the Discovery of Arylthiophene Carboxylic Acids

This technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of arylthiophene carboxylic acids and their derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes and pathways.

Introduction to Arylthiophene Carboxylic Acids

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent scaffold in medicinal chemistry.[1][2] Its derivatives, particularly arylthiophene carboxylic acids, have garnered significant attention due to their diverse and potent biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, antioxidant, anti-inflammatory, and antiviral agents.[2][3][4][5] The thiophene ring's structural features allow for versatile functionalization, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[3][6] This guide explores the key synthetic methodologies for creating these compounds and summarizes their therapeutic potential with quantitative data from various studies.

Synthetic Methodologies

The synthesis of arylthiophene carboxylic acids and their derivatives often involves carbon-carbon bond-forming reactions to introduce the aryl moiety onto the thiophene ring. Other strategies focus on building the thiophene ring itself from acyclic precursors.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing aryl-substituted thiophenes.[7] This reaction creates a carbon-carbon bond between a thiophene derivative (often halogenated) and an arylboronic acid or ester, catalyzed by a palladium complex.[7] It is valued for its tolerance of various functional groups and generally provides good to excellent yields.[7]

Cyclization and Condensation Reactions

Another common approach is the construction of the thiophene ring through cyclization reactions. For instance, novel arylidene derivatives of thiophene-2-carboxylic acid have been synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid.[8] Stobbe condensation has also been employed to synthesize hydroxy benzothiophene carboxylic acids, which have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, a one-step method involving the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds has been developed for synthesizing thiophene-2-carboxamide derivatives.[5][9]

Biological Activities and Therapeutic Potential

Arylthiophene carboxylic acids exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this class of compounds.

-

FTO Inhibition: 3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as new inhibitors of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase implicated in acute myeloid leukemia (AML). One such compound, 12o/F97, demonstrated potent antiproliferative activity, selectively inhibited FTO, and exhibited antileukemia effects in a xenograft mouse model.[4]

-

Targeting the RhoA/ROCK Pathway: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents that target the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis.[10][11] Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[10]

-

Cytostatic Agents: Certain 2-aminothiophene-3-carboxylic acid ester derivatives show unusual cytostatic selectivity for specific cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma, with IC50 values in the nanomolar range.[12]

-

CA-4 Biomimetics: Thiophene carboxamide derivatives have been investigated as mimics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[1]

Antimicrobial and Antioxidant Activities

-

Antibacterial Agents: 4-Arylthiophene-2-carbaldehydes and thiophene-2-carboxamide derivatives have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][7]

-

Antioxidant Properties: Thiophene derivatives have been evaluated for their ability to scavenge free radicals. Amino thiophene-2-carboxamide derivatives, in particular, have shown significant antioxidant activity in assays such as the ABTS method.[5]

Other Therapeutic Activities

-

HCV NS5B Polymerase Inhibition: A class of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids has been discovered as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme for viral replication.[3]

-

Anti-inflammatory and Analgesic: Hydroxy benzothiophene/naphthalene carboxylic acids synthesized via Stobbe condensation have been identified as potent NSAIDs, exhibiting both anti-inflammatory and analgesic properties.[2]

-

Antiurease and NO Scavenging: Certain 4-arylthiophene-2-carbaldehydes have shown excellent urease inhibition and nitric oxide (NO) scavenging capabilities.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various arylthiophene carboxylic acid derivatives as reported in the literature.

Table 1: Biological Activities of 4-Arylthiophene-2-carbaldehyde Derivatives [7]

| Compound | Antibacterial IC₅₀ (µg/mL) vs. P. aeruginosa | Antiurease IC₅₀ (µg/mL) | NO Scavenging IC₅₀ (µg/mL) |

| 2d (3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile) | 29.7 | - | 45.6 |

| 2i (4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde) | - | 27.1 | - |

| Streptomycin (Standard) | 35.2 | - | - |

Table 2: Antioxidant and Antibacterial Activity of Thiophene-2-carboxamide Derivatives [5][9]

| Compound | Antioxidant Activity (% Inhibition, ABTS) | Antibacterial Activity Index (%) vs. S. aureus | Antibacterial Activity Index (%) vs. P. aeruginosa |

| 7a (Amino derivative) | 62.0 | - | - |

| 7b (Amino derivative with methoxy) | - | 83.3 | 86.9 |

| 3b (Hydroxy derivative with methoxy) | - | 70.8 | 78.3 |

| Ascorbic Acid (Standard) | 88.44 | - | - |

| Ampicillin (Standard) | - | 100 | 100 |

Table 3: Anticancer Activity (IC₅₀ in µM) of Phenyl-thiophene-carboxamide Derivatives [1]

| Compound | Cell Line: HepG2 (Liver) | Cell Line: HCT-116 (Colon) | Cell Line: MCF-7 (Breast) |

| 2a | 2.45 | 3.14 | 4.15 |

| 2b | 1.52 | 2.11 | 2.53 |

| 2c | 1.11 | 1.58 | 1.89 |

| 2d | 2.15 | 2.89 | 3.12 |

| 2e | 1.88 | 2.05 | 2.33 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: General Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling[7]

-

Reaction Setup: To a solution of 4-bromothiophene-2-carbaldehyde (1 equivalent) in a 4:1 toluene/water mixture, add the desired arylboronic acid or pinacol ester (1.1 equivalents).

-

Catalyst and Base: Add potassium phosphate (K₃PO₄) as the base (2 equivalents) and 5 mol% of a Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)).

-

Reaction Conditions: Heat the reaction mixture at 85–90 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-arylthiophene-2-carbaldehyde.

Protocol 2: Synthesis of 3-Hydroxythiophene-2-carboxamide Derivatives[5][9]

-

Reactant Preparation: Dissolve N-(4-acetylphenyl)-2-chloroacetamide (1) and ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives (2) in ethanol.

-

Base Addition: Add sodium ethoxide to the solution to act as a base.

-

Reaction: The reaction proceeds through the formation of a sulfide intermediate via nucleophilic substitution of the chlorine atom.

-

Cyclization: An intramolecular cyclization occurs with the removal of an ethanol molecule, leading to the formation of the 3-hydroxythiophene-2-carboxamide derivatives.

-

Purification: The final products are typically purified by recrystallization or column chromatography.

Protocol 3: In Vitro Antibacterial Activity Assay[5][7]

-

Bacterial Strains: Use pathogenic bacterial strains such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

-

Culture Preparation: Grow bacterial cultures in appropriate broth (e.g., Nutrient Broth or Mueller-Hinton Broth) to a specific optical density (e.g., 0.5 McFarland standard).

-

Assay Method (Agar Well Diffusion):

-

Prepare agar plates (e.g., Mueller-Hinton Agar) and spread the bacterial inoculum evenly on the surface.

-

Create wells in the agar using a sterile borer.

-

Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Use a standard antibiotic (e.g., Ampicillin, Streptomycin) as a positive control and the solvent as a negative control.

-

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: Measure the diameter of the inhibition zone around each well. Compare the inhibition zones of the test compounds with the standard to determine their relative activity. For IC₅₀ determination, a broth microdilution method is typically used.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key synthetic and signaling pathways.

References

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physical and chemical properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, a thiophene derivative of interest in chemical and pharmaceutical research. This document compiles available data on its fundamental properties, spectral characteristics, and synthetic approaches, presenting it in a structured format for easy reference and comparison.

Core Compound Information

| Property | Value |

| IUPAC Name | 5-(4-isopropylphenyl)thiophene-2-carboxylic acid |

| CAS Number | 943115-91-1[1][2] |

| Molecular Formula | C₁₄H₁₄O₂S[1][3] |

| Molecular Weight | 246.33 g/mol [1][2] |

| Physical Form | Solid[1] |

| Storage | Refrigerator[1] |

Physicochemical Properties

Spectral Data Analysis

Detailed experimental spectra for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid are not widely published. The following sections outline the expected spectral characteristics based on the analysis of its structural motifs and data from related thiophene derivatives.

1H NMR Spectroscopy

The proton NMR spectrum of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is expected to show distinct signals corresponding to the protons on the thiophene ring, the isopropylphenyl group, and the carboxylic acid. The aromatic protons on the thiophene and phenyl rings would likely appear in the range of 7.0-8.0 ppm. The septet for the isopropyl CH and the doublet for the two methyl groups would be expected in the upfield region. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift, typically above 10 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons of the thiophene and phenyl rings would appear between 120-150 ppm. The carbons of the isopropyl group would be found at higher field.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. For 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, the following characteristic absorption bands are anticipated:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and isopropyl groups in the 2800-3100 cm⁻¹ region.

-

C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ range.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (246.33 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the isopropyl group. The base peak in the mass spectra of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid are not extensively documented in readily accessible literature. However, general synthetic strategies for related 5-arylthiophene-2-carboxylic acids can be adapted. Two common and effective methods are the Suzuki cross-coupling reaction and the Gewald synthesis.

Synthetic Workflow: Suzuki Cross-Coupling Approach

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. A plausible synthetic route for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid using this method is outlined below.

Caption: Suzuki cross-coupling workflow for synthesis.

Methodology:

-

Reactant Preparation: 5-bromothiophene-2-carboxylic acid and 4-isopropylphenylboronic acid are used as the starting materials.

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is employed along with a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is used.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove inorganic salts. The crude product is then purified, commonly by column chromatography on silica gel.

Synthetic Workflow: Gewald Synthesis Approach

The Gewald reaction is a multi-component reaction that can be used to synthesize polysubstituted thiophenes. While typically used for preparing 2-aminothiophenes, modifications of this reaction or related strategies could potentially be employed to generate the target carboxylic acid, likely through a multi-step process involving the synthesis of a suitable thiophene intermediate followed by functional group transformations.

Caption: Multi-step synthesis via a Gewald intermediate.

Methodology (Hypothetical):

-

Gewald Reaction: 4-Isopropylacetophenone, an active methylene compound like ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) to form a polysubstituted 2-aminothiophene intermediate.

-

Hydrolysis and Decarboxylation: The ester group of the intermediate is hydrolyzed to a carboxylic acid, which may then be decarboxylated.

-

Diazotization and Sandmeyer-type Reaction: The amino group is converted to a diazonium salt and subsequently replaced with a halogen (e.g., bromine) via a Sandmeyer-type reaction.

-

Introduction of the Carboxylic Acid: The halogenated thiophene can then be converted to the desired carboxylic acid through methods such as lithiation followed by reaction with carbon dioxide, or a palladium-catalyzed carbonylation.

Biological Activity and Signaling Pathways

While thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, specific studies on the biological effects of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid are limited in the public domain. Research into thiophene carboxamide derivatives has shown potential for antiproliferative effects, suggesting that this class of compounds may warrant further investigation as potential therapeutic agents.

Given the lack of specific data on signaling pathway involvement for this particular molecule, a diagram illustrating a hypothetical mechanism of action, for instance as a kinase inhibitor, can be conceptualized.

Caption: Hypothetical kinase inhibition pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a kinase, thereby blocking a signaling cascade that leads to a specific cellular response. This remains a conceptual model pending experimental validation.

Conclusion

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a compound with potential for further exploration in medicinal chemistry and materials science. This technical guide has summarized the currently available information on its physical and chemical properties, while also outlining established synthetic routes that can be adapted for its preparation. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its potential biological activities. Future studies should focus on obtaining precise measurements of its physicochemical properties, detailed spectroscopic analysis, and comprehensive biological screening to elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Key Starting Materials for Synthesizing 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials for the preparation of 5-(4-isopropylphenyl)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document details the most prevalent and effective synthetic strategies, including the Suzuki-Miyaura cross-coupling reaction and alternative methodologies such as Grignard reactions and Stille coupling. Each section includes a summary of the required starting materials, detailed experimental protocols where available, and quantitative data to facilitate comparison and implementation in a laboratory setting.

Suzuki-Miyaura Cross-Coupling: The Principal Synthetic Route

The Suzuki-Miyaura cross-coupling reaction stands as the most widely employed and versatile method for the synthesis of 5-arylthiophene-2-carboxylic acids. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated thiophene derivative and an arylboronic acid, offering high yields and excellent functional group tolerance.

The core starting materials for this synthesis are:

-

A 5-halothiophene-2-carboxylic acid derivative: Typically, 5-bromothiophene-2-carboxylic acid or its corresponding esters are used. These compounds are commercially available or can be synthesized from thiophene-2-carboxylic acid.

-

4-Isopropylphenylboronic acid: This arylboronic acid provides the 4-isopropylphenyl moiety to the final product and is also commercially available.